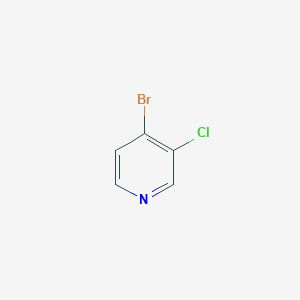

4-Bromo-3-chloropyridine

Beschreibung

Contextual Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are a class of chemical compounds of fundamental importance in modern synthetic chemistry. nih.gov Their structure, which incorporates one or more halogen atoms onto a pyridine (B92270) ring, makes them valuable as starting materials and key building blocks for a wide array of more complex molecules. nih.goveurekalert.org Substituted pyridine compounds are frequently used as foundational scaffolds for constructing other heterocyclic and macrocyclic compounds. eurekalert.orgkubikat.org

The presence of the carbon-halogen bond is crucial, as it enables a variety of subsequent chemical transformations with precise regiocontrol. nih.gov This reactivity makes halogenated pyridines indispensable in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemimpex.com In medicinal chemistry, the pyridine moiety is found in many natural products and is often incorporated into drug candidates to improve characteristics such as water solubility, stability, and the ability to form hydrogen bonds. researchgate.net The introduction of halogen atoms can further enhance the biological activity of these molecules, making them vital in drug discovery and the development of new therapeutic strategies. chemimpex.comresearchgate.net Consequently, diversifying complex pyridine-containing structures through selective halogenation is a valuable strategy for accessing multiple analogues of a target molecule. nih.gov

Academic Importance of 4-Bromo-3-chloropyridine as a Research Subject

This compound, a halogenated pyridine derivative, is a compound of significant academic and industrial interest. chemimpex.com Its importance stems from its role as a versatile intermediate or building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. chemimpex.comchembk.comguidechem.com The compound is characterized by a pyridine ring substituted with both a bromine and a chlorine atom, a combination that provides a platform for a diverse range of chemical reactions. guidechem.com

This unique structure allows for selective functionalization, as the differing reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to introduce various functional groups in a controlled manner. guidechem.com Researchers utilize this compound to create novel compounds with potentially enhanced biological activities or improved physicochemical properties. guidechem.com Its application as a starting material contributes to advancements in drug discovery by enabling the development of new molecules that can target specific biological pathways. chemimpex.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound is multifaceted, with several key objectives driving the research. A primary goal is its utilization in the synthesis of novel, biologically active molecules for pharmaceutical and agricultural applications. chemimpex.com Researchers focus on using it as a precursor for herbicides, fungicides, pesticides, and potential therapeutic agents, including anti-inflammatory and antimicrobial agents. chemimpex.comguidechem.com

The scope of research also includes the exploration of its chemical reactivity. Studies investigate its participation in various organic reactions, such as nucleophilic substitutions and cross-coupling reactions, to understand its behavior and expand its utility in creating complex chemical structures. eurekalert.orgchemimpex.com This includes its role in biochemical studies, where it can aid in exploring enzyme interactions and cellular processes, potentially leading to new therapeutic approaches. chemimpex.com Furthermore, academic interest extends to developing efficient and selective synthetic methods for this compound itself and its derivatives. eurekalert.orgchembk.com The overarching objective is to leverage its unique chemical properties to innovate within medicinal chemistry, material science, and agricultural science. chemimpex.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73583-41-2 | chemimpex.comguidechem.com |

| Molecular Formula | C₅H₃BrClN | chemimpex.comchembk.com |

| Molecular Weight | 192.44 g/mol | ambeed.com |

| Appearance | White to light yellow or orange crystalline solid | chemimpex.comchembk.com |

| Melting Point | 70-74 °C | chembk.com |

| Boiling Point | 230 °C | chembk.com |

| Solubility | Soluble in common organic solvents, sparingly soluble in water | chembk.comguidechem.com |

| InChI Key | CXXVUKYIBWZKHL-UHFFFAOYSA-N | ambeed.com |

Computational Chemistry Data

Computational analysis provides further insight into the molecule's characteristics.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ambeed.com |

| Molar Refractivity | 36.95 | ambeed.com |

| Number of Heavy Atoms | 8 | ambeed.com |

| Number of Rotatable Bonds | 0 | ambeed.com |

| Number of H-bond Acceptors | 1 | ambeed.com |

| Number of H-bond Donors | 0 | ambeed.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXVUKYIBWZKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376580 | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73583-41-2 | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chloropyridine

Established Synthetic Pathways for 4-Bromo-3-chloropyridine

The synthesis of polysubstituted pyridines, such as this compound, is traditionally challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution.

Historical Approaches to Pyridine Halogenation Precursors

Historically, the halogenation of pyridine rings has been a formidable task. Direct electrophilic aromatic substitution on the pyridine nucleus is an electronically mismatched process that requires severe conditions to overcome the ring's poor π-nucleophilicity. nsf.govnih.gov These methods often involve elemental halogens in the presence of strong Brønsted or Lewis acids at elevated temperatures. nih.gov A primary drawback of these approaches is the lack of regioselectivity, frequently leading to mixtures of isomers that are difficult to separate. nsf.govnih.gov

Another classical strategy involves metalation-halogenation sequences using strong bases. However, without directing groups, achieving reliable halogenation at specific positions, particularly the 3- and 4-positions simultaneously, is challenging. nsf.govnih.gov These foundational methods, while important, have significant limitations in scope and are often incompatible with sensitive functional groups. nsf.gov

Multi-step Synthesis Routes Involving Pyridine Intermediates

To overcome the challenges of direct halogenation, multi-step sequences starting from pre-functionalized pyridine intermediates have been established. One documented route to a related compound, 3-bromo-4-chlorofuro[3,2-c]pyridine, involves the bromination of 4-chlorofuro[3,2-c]pyridine. chemicalbook.com This approach highlights a common strategy where a fused heterocyclic system is used to influence the position of substitution before a subsequent ring-opening or modification.

A more direct and versatile multi-step approach involves the concept of directed ortho-metalation (DoM). For instance, starting with 3-chloropyridine (B48278), a regioselective lithiation can be achieved at the 4-position. This is followed by quenching the resulting organolithium intermediate with an electrophilic bromine source to yield the target this compound. researchgate.net This method offers a significant improvement in regiocontrol compared to older electrophilic substitution reactions.

Another powerful intermediate in pyridine synthesis is the pyridyne. The generation of a 3,4-pyridyne intermediate, often from a precursor like 3-chloro-4-iodopyridine (B48283) through halogen-metal exchange, allows for subsequent functionalization to introduce substituents at the 3- and 4-positions. researchgate.net

Advanced and Novel Synthetic Strategies

Recent advancements in synthetic methodology have provided more elegant and efficient pathways to this compound, focusing on achieving high regioselectivity and exploring novel reaction cascades.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is most effectively achieved through directed metalation or via pyridyne intermediates.

Directed ortho-Lithiation: The most prominent regioselective method involves the ortho-lithiation of 3-chloropyridine. Using a strong, sterically hindered base like lithium diisopropylamide (LDA), a proton can be selectively abstracted from the 4-position, which is activated by the directing chloro group at C3. The resulting 3-chloro-4-pyridyllithium intermediate is then trapped with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to furnish this compound with high regioselectivity. researchgate.net

Pyridyne Intermediates: A sophisticated strategy for the difunctionalization of pyridines involves the generation of highly reactive pyridyne intermediates. nih.gov Starting from a 3-chloropyridine derivative, regioselective lithiation at the 4-position followed by elimination can generate a 3,4-pyridyne. nih.govrsc.org This intermediate can then undergo regioselective addition of nucleophiles. For example, treatment of 3-chloro-2-ethoxypyridine (B70323) with n-butyllithium generates a 4-lithiated species. Subsequent transmetalation and heating produce a 3,4-pyridyne, which can be trapped to create various 3,4-disubstituted pyridines. nih.govrsc.orgrsc.org This powerful method allows for the controlled introduction of two different substituents at the C3 and C4 positions.

| Method | Starting Material | Key Intermediate | Key Reagents | Advantage | Reference |

|---|---|---|---|---|---|

| Directed ortho-Lithiation | 3-Chloropyridine | 3-Chloro-4-pyridyllithium | Lithium diisopropylamide (LDA), Electrophilic bromine source | High regioselectivity, direct C-H functionalization | researchgate.net |

| Pyridyne Chemistry | 3-Chloro-2-alkoxypyridine | 3,4-Pyridyne | n-BuLi, Organomagnesium halides | Versatile for introducing diverse substituents at C3 and C4 | nih.govrsc.org |

Tandem Reactions and Cascade Sequences for Direct Access

Tandem and cascade reactions represent a frontier in synthetic efficiency, enabling the construction of complex molecules in a single pot. While a specific one-pot tandem synthesis for this compound from simple acyclic precursors is not prominently documented, the principles are applied in related systems. For example, palladium-catalyzed cascade reactions have been used to synthesize 7-azaindoles starting from 2-bromo-3-chloropyridine, demonstrating its utility as a substrate in complex, multi-step, one-pot transformations. researchgate.net

The synthesis via 3,4-pyridyne intermediates can also be considered a type of cascade reaction, involving a sequence of lithiation, elimination, nucleophilic addition, and electrophilic trapping to rapidly build molecular complexity around the pyridine core. nih.govrsc.org Similarly, tandem sequences involving an initial SNAr reaction followed by in-situ reduction and cyclization are used to build fused ring systems like imidazo[4,5-b]pyridines from precursors such as 2-chloro-3-nitropyridine. nih.gov These strategies highlight the modern emphasis on step economy in heterocyclic chemistry.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These concepts are increasingly being applied to the synthesis of pyridine derivatives. nih.govbenthamscience.combohrium.com

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy and Step Economy: Advanced strategies like tandem reactions and syntheses via pyridyne intermediates improve step economy by reducing the number of separate purification steps, which in turn minimizes solvent waste and energy consumption. rsc.orgnih.gov

Catalysis: The use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is preferable to stoichiometric reagents. researchgate.net Iron-catalyzed cyclizations for pyridine synthesis represent another green approach, using an earth-abundant and less toxic metal. rsc.org

Avoiding Hazardous Reagents: Modern methods like directed ortho-metalation avoid the use of highly toxic elemental halogens under harsh acidic conditions, which was common in historical approaches. nih.govresearchgate.net

Process Intensification: The use of continuous flow chemistry, as demonstrated in the synthesis of functionalized pyridines via pyridyne intermediates, allows for better control over reaction temperature and time, improves safety and reproducibility, and facilitates scaling up, all of which are tenets of green engineering. nih.govrsc.org

Alternative Solvents and Energy Sources: The broader field of pyridine synthesis is exploring greener solvents like ionic liquids and water, as well as energy-efficient techniques like microwave-assisted synthesis, to reduce reliance on volatile organic compounds and decrease reaction times. nih.govbenthamscience.comacs.org

Applying these principles to the synthesis of this compound favors modern, highly selective, and efficient routes over traditional, harsher methods.

Development of Eco-Friendly Procedures and Solvent Selection

The selection of solvents is a critical aspect of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. nih.govacs.org Traditional syntheses often rely on halogenated or dipolar aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP). nih.govwhiterose.ac.uk However, due to their environmental, health, and safety (EHS) concerns, there is a significant push to replace them with greener alternatives. nih.gov

Recent research highlights several sustainable solvent options. 2-Methyltetrahydrofuran (2-MeTHF), derivable from renewable resources like corn stover, is a notable replacement for tetrahydrofuran (B95107) (THF) and other ethereal solvents. nih.gov Its higher boiling point and lower water solubility can simplify downstream processing. Another promising alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent that has shown effectiveness in reactions like the reductive homocoupling of bromopyridines. acs.orgrsc.org Water is also being explored as a solvent for synthesizing heterocyclic compounds, offering obvious environmental and safety benefits. mdpi.com The use of ionic liquids as recyclable reaction media is another approach, although their cost and potential toxicity require careful consideration. mdpi.com

Pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. These guides rank solvents based on criteria such as waste, environmental impact, health, and safety. whiterose.ac.ukubc.ca Alcohols and esters are generally preferred, while many chlorinated and dipolar aprotic solvents are classified as "undesirable" or "banned". whiterose.ac.ukubc.ca

Table 1: Comparison of Conventional and Green Solvents in Pyridine Synthesis

| Solvent Class | Conventional Solvents | Greener Alternatives | Key Considerations |

|---|---|---|---|

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | 2-MeTHF is derived from renewable sources and has a more favorable EHS profile than THF. nih.gov |

| Dipolar Aprotics | DMF, NMP, DMAc, Acetonitrile (B52724) | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) (use with caution) | DMF and NMP face increasing legislative restrictions due to toxicity. nih.gov Cyrene™ is a bio-based alternative. rsc.org |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Application-dependent, often replaceable by esters or ethers | Generally avoided due to toxicity and environmental persistence. whiterose.ac.uk |

| Protic | Methanol, Ethanol | Water, Isopropanol, n-Butanol | Water is the greenest solvent but has solubility limitations. mdpi.com |

Atom Economy and Waste Reduction in Synthesis

Maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the desired product—is a cornerstone of green synthesis. researchgate.net High-yielding reactions that minimize the formation of byproducts are crucial for reducing waste. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce the waste associated with intermediate workups and purifications. scholarsresearchlibrary.com

For instance, a synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylate, an insecticide intermediate, was developed to improve upon older methods that had poor atom economy and generated significant waste from oxidizing agents. patsnap.comgoogle.com The newer method avoids the use of potassium persulfate for oxidation, leading to a cleaner process. google.com Similarly, the use of catalytic amounts of reagents instead of stoichiometric ones dramatically reduces waste. researchgate.net

In the context of preparing this compound and its derivatives, waste can arise from side reactions. For example, during the metal-halogen exchange on 3,5-dibromopyridine (B18299) to create a key intermediate, incomplete exchange and the formation of impurities like sulfones can lead to significant yield loss and complex purification challenges. sci-hub.se Careful control of reaction conditions and the quality of reagents like sulfuryl chloride are essential to minimize these waste streams. sci-hub.se

Sustainable Catalytic Approaches for Production

Catalysis is a powerful tool for sustainable chemistry, enabling reactions with high efficiency and selectivity while using only small amounts of the catalyst. frontiersin.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and process costs. frontiersin.orgbeilstein-journals.org

In pyridine chemistry, palladium- and copper-catalyzed cross-coupling reactions are common. mdpi.commdpi.com For example, a Negishi coupling between an organozinc reagent and 3-bromo-4-chloropyridine (B1270894) has been used to synthesize functionalized pyridines. mdpi.com However, the use of expensive and toxic heavy metal catalysts remains a concern.

To address this, research is focused on developing more sustainable catalytic systems. This includes:

Ligand-free catalysts: A copper(I) catalyst supported on a polyacrylate resin has been developed for C-N cross-coupling reactions with 4-chloropyridine (B1293800), functioning effectively without the need for expensive organic ligands. muni.czmdpi.com

Magnetic nanoparticles: Supporting catalysts on magnetic nanoparticles (e.g., Fe3O4) allows for easy recovery using an external magnet, facilitating catalyst recycling. beilstein-journals.org

Metal-free catalysis: An emerging area involves using organic molecules (organocatalysts) or even light to promote reactions, completely avoiding transition metals. organic-chemistry.orgrsc.org For example, purple light has been shown to promote the coupling of bromopyridines with Grignard reagents without a metal catalyst. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Example Reaction | Advantages | Reference(s) |

|---|---|---|---|

| Homogeneous Pd | Suzuki or Negishi coupling with bromochloropyridines | High efficiency and functional group tolerance | mdpi.commdpi.com |

| Heterogeneous Cu | C-N coupling of 4-chloropyridine using Cu(I) on resin | Recyclable, ligand-free, stable, and economical | muni.czmdpi.com |

| Heterogeneous Nano | CuO nanoparticle-promoted A³ coupling | High surface area, efficient, potential for recycling | beilstein-journals.org |

| Metal-Free | Purple light-promoted radical coupling of bromopyridines | Avoids transition metals, mild conditions | organic-chemistry.org |

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Translating a laboratory procedure to a larger scale (e.g., kilogram-scale) introduces significant challenges that must be addressed through process optimization. scale-up.comacs.org Key considerations include thermal management, reagent addition rates, solvent volumes, and purification methods.

Reactions involving highly reactive intermediates, such as Grignard reagents formed via metal-halogen exchange, are often highly exothermic. sci-hub.seacs.org On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions and the formation of impurities. acs.org Process optimization may involve:

Controlled Reagent Addition: Adding a reactive reagent as a solution rather than a neat solid allows for better control over the reaction rate and temperature. acs.org

Cryogenic Conditions: While effective, maintaining cryogenic temperatures (e.g., -78 °C) on a large scale is expensive and operationally complex. acs.org

Continuous Flow Chemistry: A powerful alternative to batch processing for managing exothermic and unstable reactions is continuous flow chemistry. sci-hub.se In this approach, small amounts of reactants are continuously mixed and reacted in a tube or microreactor. This provides superior heat transfer and control, improving safety and product consistency. A multistep continuous process was successfully developed for a 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a molecule with similar synthetic challenges, producing 76 kg of the material where a batch process was not feasible above a 1 kg scale. sci-hub.se

Purification methods also need to be adapted for scale-up. While column chromatography is common in the lab, it is often impractical for large quantities. Developing robust crystallization procedures is crucial for isolating the final product with high purity on a larger scale. sci-hub.seacs.org This may involve extensive solvent screening and the development of specific wash protocols to remove key impurities. sci-hub.se

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-3-chloropyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like pyridine (B92270). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism.

This compound is susceptible to attack by a range of nucleophiles, including amines, alkoxides (from alcohols), and thiolates (from thiols). acsgcipr.org The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, facilitates the addition of the nucleophile. Typically, these reactions are carried out in the presence of a base, which serves to either deprotonate the nucleophile (e.g., alcohols, thiols) to increase its nucleophilicity or to neutralize the acid formed during the reaction. acsgcipr.org Common solvents for SNAr reactions are polar aprotic solvents like DMF, DMSO, or NMP, although greener alternatives are increasingly being explored. acsgcipr.orgnih.gov While specific documented examples for this compound with every class of nucleophile are not abundant in readily available literature, the principles of SNAr on halopyridines allow for predictable outcomes, as shown in the representative table below. nih.govnih.gov

| Nucleophile Type | Example Nucleophile | Typical Base | Expected Product |

|---|---|---|---|

| Amine | Piperidine | K₂CO₃ or Et₃N | 4-(Piperidin-1-yl)-3-chloropyridine |

| Alcohol | Sodium Methoxide (CH₃ONa) | - (Reagent is the base) | 4-Methoxy-3-chloropyridine |

| Thiol | Sodium Ethanethiolate (C₂H₅SNa) | - (Reagent is the base) | 4-(Ethylthio)-3-chloropyridine |

In dihalopyridines, the regioselectivity of SNAr reactions is governed by the electronic activation provided by the ring nitrogen. The nitrogen atom withdraws electron density, making the ortho (C2, C6) and para (C4) positions significantly more electrophilic and thus more susceptible to nucleophilic attack. youtube.com In the case of this compound, the bromine atom is at the activated C4 (para) position, while the chlorine atom is at the much less activated C3 (meta) position.

Consequently, nucleophilic aromatic substitution reactions on this compound occur with high regioselectivity at the C4 position, leading to the displacement of the bromide ion. acs.orgresearchgate.net This selectivity is a direct result of the superior ability of the para position to stabilize the negative charge of the reaction intermediate through resonance involving the ring nitrogen. The leaving group ability (F > Cl > Br > I) is less critical than the position of activation in determining the site of reaction. masterorganicchemistry.com

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. numberanalytics.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, which bears the bromine atom. This step breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comfrontiersin.org The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. researchgate.net The formation of this intermediate is typically the rate-determining step of the reaction. numberanalytics.com

Elimination of the Leaving Group: In the second, usually faster step, the aromaticity of the ring is restored by the expulsion of the leaving group from the ipso-carbon. In this case, the bromide ion is eliminated, yielding the final substituted product.

Recent studies suggest that for some systems, the Meisenheimer complex may be a transition state rather than a true intermediate, leading to a concerted mechanism. nih.gov However, for most classical SNAr reactions, the stepwise pathway involving a distinct Meisenheimer complex is the accepted model. frontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For substrates with multiple halides like this compound, these reactions exhibit high selectivity based on the differing reactivities of the carbon-halogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide. In the case of mixed haloarenes, the selectivity is dictated by the relative rates of the oxidative addition step to the palladium(0) catalyst. researchgate.net The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive towards oxidative addition. researchgate.netnih.gov

Therefore, the Suzuki-Miyaura coupling of this compound proceeds with excellent regioselectivity at the C4 position, leaving the C-Cl bond intact for potential subsequent transformations. thieme-connect.comrsc.org This differential reactivity allows for the stepwise and controlled functionalization of the pyridine ring.

| Boronic Acid/Ester | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 3-Chloro-4-phenylpyridine | 85% | thieme-connect.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 3-Chloro-4-(4-methoxyphenyl)pyridine | N/A | rsc.org (Illustrative) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. libretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction on dihaloheterocycles is governed by the relative ease of oxidative addition of the C-X bonds to the palladium catalyst. nih.gov

The greater reactivity of the C-Br bond over the C-Cl bond ensures that the Buchwald-Hartwig amination of this compound occurs selectively at the C4 position. researchgate.netresearchgate.net This allows for the precise introduction of a wide variety of primary and secondary amines at the para position relative to the ring nitrogen, while preserving the chloro-substituent for other synthetic operations.

| Amine | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | N-Phenyl-3-chloropyridin-4-amine | N/A | researchgate.net (Illustrative) |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 4-(3-Chloropyridin-4-yl)morpholine | N/A | acs.org (Illustrative) |

Sonogashira, Stille, and Negishi Coupling Applications

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The key to its utility lies in the predictable, stepwise functionalization of its two halogenated positions. The reactivity of carbon-halogen bonds towards the crucial oxidative addition step in the catalytic cycle generally follows the order C–I > C–Br > C–Cl > C–F. rsc.org This principle dictates that reactions on this compound can be performed selectively at the C-4 (bromo) position while leaving the C-3 (chloro) position intact for subsequent modifications.

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl halide, can be selectively performed at the C-4 position of dihalopyridines. For instance, in the synthesis of 2-(hetero)arylthienopyridines, 3-bromo-2-chloropyridine (B150940) is first coupled with various (hetero)arylalkynes via a Sonogashira reaction, which proceeds exclusively at the C-Br bond. acs.org The resulting 3-chloro-2-(hetero)arylethynylpyridines can then undergo further transformations. acs.org Similar selectivity is expected for this compound. The reaction often employs a palladium catalyst, a copper(I) co-catalyst, and a base. However, copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper. For other halopyridines, lower yields have sometimes been reported, indicating that reaction conditions must be carefully optimized. preprints.org

Stille Coupling: The Stille reaction mates an organostannane with an organic halide. While noted for its tolerance of a wide range of functional groups, a significant drawback is the toxicity of the organotin reagents and byproducts. preprints.orgumich.edu In the context of halopyridines, Stille coupling has been used to synthesize various bipyridine derivatives from bromopyridines and stannylated pyridines. preprints.org For dihaloheterocycles, challenges can arise. For example, the functionalization of a diazocine with 4-bromopyridine (B75155) via Stille coupling required elevated temperatures of 100 °C in DMSO to proceed effectively. The inherent reactivity difference between the C-Br and C-Cl bonds would again favor selective coupling at the C-4 position of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide and is known for its broad scope and high functional group tolerance. nih.govnih.gov Studies on halopyridines have shown that reactivity is highly dependent on the halogen. For instance, a study on the Negishi cross-coupling of halopyridines found that while 4-iodopyridine (B57791) gave a 90% yield, bromo-substituted pyridines gave significantly lower yields (23-44%), and chloropyridines were found to be ineffectual under those specific conditions. However, with robust catalyst systems, even less reactive aryl chlorides can be successfully coupled. znaturforsch.com For this compound, a Negishi coupling would be expected to occur with high selectivity at the C-4 position, allowing for the introduction of alkyl, aryl, and other organic fragments.

| Coupling Reaction | Typical Reagents | Key Features for this compound |

| Sonogashira | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base | Selective reaction at the C-4 (bromo) position. acs.org |

| Stille | Organostannane, Pd Catalyst | Selective reaction at the C-4 position; potential for lower reactivity requiring optimization. |

| Negishi | Organozinc Reagent, Pd or Ni Catalyst | High selectivity for the C-4 position; catalyst choice is crucial for good yields. znaturforsch.com |

Optimization of Catalytic Systems and Ligand Effects

The success of cross-coupling reactions with substrates like this compound is highly dependent on the catalytic system. The choice of palladium precursor, ligand, base, and solvent can dramatically influence yield, reaction rate, and selectivity.

Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like halopyridines, bulky and electron-rich phosphine (B1218219) ligands are often required.

Buchwald-type biarylphosphines , such as XPhos and RuPhos, have demonstrated broad applicability for C-N and C-C bond-forming reactions involving heteroaryl halides. acs.orgthieme-connect.de In one study, XPhos was found to be the most effective ligand for a copper-free Sonogashira coupling involving a bromopyrazole derivative. nih.gov

Large bite-angle ligands , like Xantphos, can promote the reductive elimination step of the catalytic cycle and have been shown to be highly effective in the carbonylative coupling of 2-bromopyridine. chemrxiv.org

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands, with their strong σ-donating properties leading to highly active and stable palladium catalysts. znaturforsch.com Dimeric hydroxo complexes of palladium with NHC ligands have been used for the Sonogashira coupling of aryl chlorides at catalyst loadings as low as 1 ppm. preprints.org

Catalyst and Reaction Conditions: Nickel-based catalysts are often a viable, cheaper alternative to palladium and can exhibit different reactivity patterns. A nickel/dppf system, for example, successfully catalyzed the Suzuki-Miyaura coupling of 3- and 4-chloropyridine (B1293800). rsc.org Solvents also have a profound effect; in one Sonogashira coupling of a bromopyridine derivative, acetonitrile (B52724) was found to be the optimal solvent, while THF gave no reaction. researchgate.net The choice of base is also crucial, with common options including inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine).

| Reaction Type | Catalyst System Example | Substrate Class | Findings & Notes | Reference(s) |

| Sonogashira | Pd₂(dba)₃ / P(2-furyl)₃ | Halopyridines | Optimized system for coupling with organozinc reagents. | |

| Sonogashira | [{Pd(μ-OH)Cl(IPr)}₂] | Aryl Chlorides | Highly active NHC-Pd catalyst, effective at ppm loadings. | preprints.org |

| Stille | Pd(OAc)₂ / XPhos / CsF | Bromopyridine derivative | Effective system for a challenging Stille coupling. | |

| Suzuki-Miyaura | [NiCl(o-tol)(dppf)] | Chloropyridines | Successful coupling of 3- and 4-chloropyridine, but not 2-chloropyridine (B119429). | rsc.org |

| Amination | Pd(OAc)₂ / CyPF-t-Bu | 3-Chloropyridine (B48278) | Highly active and long-lived catalyst for C-N coupling. | thieme-connect.de |

Other Selective Chemical Transformations

Beyond palladium-catalyzed cross-couplings, this compound can undergo a variety of other selective transformations.

The functionalization of this compound via organolithium intermediates can proceed through two distinct, competing pathways, with the outcome determined by the choice of base and reaction conditions.

Directed ortho-Metalation (DoM): This pathway involves the deprotonation of an acidic C-H bond. The chlorine atom at C-3 acts as a directing group, making the proton at the C-2 position the most acidic on the ring. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) can achieve regioselective deprotonation at C-2, leaving both halogen atoms untouched. researchgate.netarkat-usa.org The resulting 2-lithiated species can then be trapped with a variety of electrophiles to install a new functional group at the C-2 position. Studies on 3- and 4-chloropyridines have shown that a BuLi/LiDMAE superbase can cleanly effect C-2 lithiation. lookchem.com

Halogen-Lithium Exchange: This pathway involves the replacement of a halogen atom with lithium. The C-Br bond is significantly more susceptible to this exchange than the C-Cl bond. Therefore, treatment of this compound with alkyllithium reagents like n-BuLi or t-BuLi is expected to cause a rapid and selective exchange at the C-4 position. researchgate.net This generates a 4-lithiated-3-chloropyridine intermediate. This reaction must be carefully controlled, as the resulting organolithium species can be unstable and, in some cases, eliminate LiCl to form a highly reactive 3,4-pyridyne intermediate. researchgate.netnih.gov The generation of 3,4-pyridyne from 4-iodo-3-chloropyridine has been demonstrated, and a similar outcome is plausible from the 4-bromo analogue. researchgate.net

The organometallic intermediates generated via lithiation are powerful precursors for further derivatization. For example, a 4-lithiated species can undergo transmetalation with zinc chloride (ZnCl₂) to form a more stable organozinc reagent. znaturforsch.com This organozinc species can then participate in a subsequent Negishi cross-coupling reaction to introduce a functional group at the C-4 position, all while preserving the C-3 chloro substituent for later reactions. znaturforsch.com Similarly, magnesium-ate bases can be used for milder metalations. znaturforsch.com This combination of DoM or halogen-exchange followed by transmetalation and cross-coupling represents a powerful strategy for the controlled, multi-step functionalization of the pyridine core.

The this compound scaffold can be subjected to both oxidative and reductive conditions to achieve different chemical outcomes.

Oxidative Reactions: While direct oxidation of this compound itself is not extensively documented, derivatives have been shown to undergo oxidation. Thienopyridines, which can be synthesized from 3-bromo-2-chloropyridine, undergo oxidation with reagents like sodium hypochlorite (B82951) (bleach) to yield complex products of oxidative dimerization. acs.org It is also known that such heterocyclic systems can be oxidized at the sulfur atom to form S-oxides and sulfones, or at the pyridine nitrogen to form N-oxides. acs.org

Reductive Reactions: The halogen atoms can be removed under reductive conditions. For example, a related derivative, (4-bromo-2-chloropyridin-3-yl)methanol, can be reduced to remove the halogens. More sophisticated reductive transformations include nickel-catalyzed reductive couplings, where an aryl halide is coupled with an alkyl halide in the presence of a reducing agent (e.g., zinc metal), directly forming a C(sp²)-C(sp³) bond. acs.org This type of reaction could potentially be applied to selectively functionalize either the C-Br or C-Cl position of this compound. Reductive homocoupling of halopyridines using a nickel catalyst is another known transformation. researchgate.net

Kinetic and Thermodynamic Analysis of Reactions

Thermodynamic Control: The high selectivity of cross-coupling reactions at the C-4 position is rooted in thermodynamics. The rate-determining step for many palladium-catalyzed couplings is the oxidative addition of the C-X bond to the Pd(0) center. The rate of this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The average BDEs follow the trend C-Br (~72 kcal/mol) < C-Cl (~84 kcal/mol). rsc.org This significant difference in bond strength provides a strong thermodynamic driving force for the preferential cleavage of the C-Br bond over the C-Cl bond, leading to high regioselectivity. rsc.org

Kinetic Analysis: Detailed kinetic studies on the oxidative addition of halopyridines to palladium and rhodium complexes have provided deep mechanistic insights.

For the oxidative addition of 2-chloropyridine to a rhodium complex, the activation parameters were determined to be ΔH‡ = 11.6 ± 2.2 kcal mol⁻¹, ΔS‡ = -41.1 ± 6.5 cal K⁻¹ mol⁻¹, and ΔG‡₂₉₈ = 23.8 ± 4.1 kcal mol⁻¹. The large negative entropy of activation is consistent with an associative, concerted addition mechanism. nih.gov

Extensive research has led to the development of quantitative models that predict the rate of oxidative addition for a wide range of (hetero)aryl halides to Pd(PCy₃)₂. rsc.org These models use computationally derived molecular descriptors, such as the electrostatic potential (ESP) on the carbon and adjacent atoms, and steric parameters, to accurately forecast reactivity. nih.govrsc.org For 2-halopyridines, the models show that frontier molecular orbital (FMO) symmetry and the ESP at the nitrogen atom are critical in controlling the reaction rate and mechanism. chemrxiv.org These models confirm that C-Br bonds react significantly faster than C-Cl bonds and provide a quantitative framework for understanding the reactivity of substrates like this compound.

| Parameter | Value | Reaction Context | Reference |

| ΔG‡₂₉₈ | 23.8 ± 4.1 kcal mol⁻¹ | Oxidative addition of 2-chloropyridine to a Rh(I) complex. | nih.gov |

| ΔH‡ | 11.6 ± 2.2 kcal mol⁻¹ | Oxidative addition of 2-chloropyridine to a Rh(I) complex. | nih.gov |

| ΔS‡ | -41.1 ± 6.5 cal K⁻¹ mol⁻¹ | Oxidative addition of 2-chloropyridine to a Rh(I) complex. | nih.gov |

| Reactivity Order | C-Br > C-Cl | General trend for oxidative addition based on Bond Dissociation Energy. | rsc.org |

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Chemistry and Drug Discovery

In the realm of medicinal chemistry, 4-Bromo-3-chloropyridine is a key intermediate for the development of new therapeutic agents. chemimpex.comscirp.org Its structural framework is integral to the synthesis of a wide array of biologically active compounds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, such as Suzuki-Miyaura coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon bonds. researchgate.netrsc.org

Synthesis of Biologically Active Heterocyclic Scaffolds

This compound is instrumental in constructing complex heterocyclic scaffolds, which form the core of many pharmaceutical agents. A prominent example is its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. scirp.orgjst.go.jp The synthesis often involves the cyclization of a pyridine (B92270) derivative, which can be sourced from this compound, with a hydrazine (B178648) compound. jst.go.jp These resulting pyrazolopyridines can then be further functionalized to create libraries of compounds for biological screening. scirp.orgjst.go.jp The isothiazolo[4,3-b]pyridine scaffold, another important heterocyclic system, can also be accessed using strategies that could involve intermediates derived from multi-halogenated pyridines. nih.gov

Role in the Development of Novel Therapeutic Agents

The utility of this compound extends to the development of novel therapeutic agents that target specific biological pathways implicated in disease. chemimpex.com It is a key starting material for creating kinase inhibitors, a major class of targeted cancer therapy. mdpi.comnih.gov For instance, derivatives of this compound can be elaborated through palladium-catalyzed reactions, like the Suzuki coupling, to build complex molecules that can fit into the ATP-binding site of specific kinases, thereby inhibiting their function. researchgate.netmdpi.com The synthesis of potent and selective inhibitors for kinases such as ALK2, which is implicated in certain cancers, has been achieved using substituted pyridine cores that can be derived from precursors like this compound. reactionbiology.com

Intermediate for Anti-inflammatory, Anticancer, and CNS Active Compounds

This compound serves as a pivotal intermediate in the synthesis of compounds with a range of therapeutic applications, including anti-inflammatory, anticancer, and central nervous system (CNS) activity. chemimpex.comchemimpex.com

Anti-inflammatory Agents: The compound is used to create molecules that can modulate inflammatory responses. chemimpex.comchemimpex.com Halogenated pyridine derivatives have been incorporated into structures designed as anti-inflammatory agents. chemimpex.com

Anticancer Compounds: A significant application lies in the synthesis of anticancer agents. chemimpex.com Pyrazolo[3,4-b]pyridine derivatives synthesized from precursors related to this compound have demonstrated notable antiproliferative activity against various cancer cell lines, including lung, liver, and colon cancer cells. scirp.org Some of these compounds function as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. scirp.org

CNS Active Compounds: In the area of neuroscience, intermediates like this compound are valuable for developing drugs that act on the central nervous system. reactionbiology.comtsijournals.com They are used to build molecules that can penetrate the blood-brain barrier and interact with CNS targets. reactionbiology.com For example, the development of CNS-penetrant ALK2 inhibitors for treating brain tumors has utilized a substituted pyridine core, highlighting the importance of such precursors. reactionbiology.com

Table 1: Examples of Biologically Active Scaffolds and Compounds Derived from Halogenated Pyridines This table is illustrative and based on synthetic strategies involving related halogenated pyridine precursors.

| Scaffold/Compound Class | Therapeutic Area | Synthetic Role of Halogenated Pyridine |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Anticancer, Antimicrobial | Core structural component formed via cyclization reactions. scirp.orgjst.go.jp |

| Kinase Inhibitors (e.g., ALK2) | Anticancer, CNS Disorders | Serves as a key building block for creating the inhibitor's core structure. mdpi.comreactionbiology.com |

| Isothiazolo[4,3-b]pyridines | Anticancer (Kinase Inhibition) | Precursor for forming the bicyclic heterocyclic system. nih.gov |

| Anti-inflammatory agents | Inflammation | Intermediate for synthesizing molecules with anti-inflammatory properties. chemimpex.comchemimpex.com |

Intermediate in Agrochemical Development

In addition to its pharmaceutical applications, this compound is a significant intermediate in the development of modern agrochemicals. chemimpex.com Its structure is incorporated into a variety of active ingredients designed to protect crops from pests and diseases, thereby contributing to food security. chemimpex.comjst.go.jp The presence of halogens often enhances the biological activity of these agricultural solutions. chemimpex.com

Building Block for Herbicides and Fungicides

This compound and its derivatives are employed as foundational building blocks for new herbicides and fungicides. chemimpex.comchemimpex.com

Herbicides: The pyridine ring is a common feature in many commercial herbicides. researchgate.net For example, 4-aminopicolinates, a class of herbicides, can be synthesized from precursors like 3-bromo-4-chloropyridine-2-carboxylic acid, which is directly related to this compound. google.com These compounds work by disrupting essential processes in weeds.

Fungicides: In the fight against fungal plant diseases, novel fungicides have been developed using this intermediate. A notable example involves the synthesis of 1,2,4-triazole (B32235) derivatives containing a phenoxy pyridinyl moiety. mdpi.comresearchgate.net Research has shown that a compound named (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime exhibits broad-spectrum fungicidal activity against several significant plant pathogens, including Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.comresearchgate.net This demonstrates the direct incorporation of a substituted bromo-chlorophenoxy pyridine structure, originating from a pathway involving halogenated pyridines, into a potent fungicidal agent. mdpi.com

Synthesis of Insecticides and Crop Protection Agents

The development of effective insecticides and other crop protection agents also relies on intermediates like this compound. chemimpex.commdpi.com The N-pyridylpyrazole structure is a key feature of the highly successful anthranilic diamide (B1670390) class of insecticides, such as chlorantraniliprole. jst.go.jp Research into new insecticides involves modifying this core structure. Novel N-pyridylpyrazole derivatives containing 1,2,3-triazole moieties have been synthesized and tested for insecticidal activity against pests like the oriental armyworm (Mythimna separata). jst.go.jp These synthetic routes often start with halogenated pyridines to construct the N-pyridylpyrazole portion of the molecule, showcasing the role of compounds like this compound in creating next-generation crop protection agents. jst.go.jpmdpi.com

Table 2: Applications of this compound Derivatives in Agrochemicals This table provides examples based on the utility of related pyridine intermediates in agrochemical synthesis.

| Agrochemical Class | Target Pest/Disease | Example of Application |

|---|---|---|

| Herbicides | Weeds | Precursor for 4-aminopicolinate herbicides. google.com |

| Fungicides | Plant pathogenic fungi (S. sclerotiorum, P. infestans, R. solani) | Building block for 1,2,4-triazole derivatives with broad-spectrum antifungal activity. mdpi.comresearchgate.net |

| Insecticides | Lepidopteran pests (e.g., Oriental armyworm) | Intermediate for synthesizing N-pyridylpyrazole-based insecticides, inspired by chlorantraniliprole. jst.go.jp |

Building Block for Functional Materials Science

As a material building block, this compound is instrumental in the development of functional materials, including specialty polymers and coatings. chemimpex.comchemimpex.comambeed.com The presence and position of the halogen substituents are critical, influencing the electronic environment and reactivity of the pyridine ring, which in turn dictates the properties of the resulting materials.

Incorporation into Polymeric Structures for Advanced Materials

This compound serves as a valuable precursor in the synthesis of specialty polymers. chemimpex.com The compound can be incorporated into polymeric chains, contributing to the development of advanced materials with specific functionalities. chemimpex.comsmolecule.com The reactivity of the bromo and chloro groups allows for its integration into larger polymer backbones through various coupling and substitution reactions. This process is essential for creating materials used in applications such as specialized coatings and adhesives. chemimpex.com The polycondensation of chloropyridine derivatives, for instance, has been shown to proceed in a chain-growth manner, yielding polymers with a controlled number of monomer units. researchgate.net

Synthesis of Optically and Thermally Stable Materials

The synthesis of materials with high thermal stability and specific optical properties is a significant area of materials science. Pyridine derivatives are often used in the creation of nonlinear optical (NLO) materials due to the π-electron system of the pyridine ring, which can be tailored to enhance NLO behavior. scirp.org The incorporation of halogen atoms can further influence these properties. The fluorine atom's inductive effect, for example, is known to increase the thermal stability of related fluorinated pyridine compounds. Research on organic crystals like 2-amino-5-chloropyridinium-trifluoroacetate has demonstrated that pyridinium-based compounds can exhibit excellent optical transparency in the UV-Vis-NIR region and significant thermal stability, making them suitable for optoelectronic applications. niscpr.res.in The synthesis of various bromo-substituted analogues has also been explored to determine their non-linear optical properties and structural characteristics. mdpi.com

Creation of Materials with Enhanced Chemical Resistance

The application of this compound extends to the development of materials with improved durability and chemical resistance. chemimpex.com When used in the formulation of specialty polymers and coatings, the halogenated pyridine moiety can impart enhanced resistance to chemical degradation. chemimpex.com This characteristic is crucial for materials intended for use in harsh environments where chemical exposure is a concern. The stability and compatibility of the compound with various reaction conditions make it a reliable choice for synthesizing robust materials. chemimpex.com

Ligand Synthesis for Coordination Chemistry Research

In the field of coordination chemistry, this compound is a valuable building block for synthesizing ligands for functional metal complexes. ambeed.com Ligands are molecules or ions that bind to a central metal atom to form a coordination complex, and their design is crucial for tuning the properties of the resulting metal complex for applications in areas like catalysis. libretexts.orgnih.gov

Design and Synthesis of Monodentate Ligands

This compound is well-suited for the design and synthesis of monodentate ligands, which are ligands that bind to a metal ion through a single donor atom. libretexts.orgsavemyexams.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can be donated to form a dative covalent bond with a central metal ion. savemyexams.com The bromo and chloro substituents on the pyridine ring can be used to modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability and reactivity of the metal complex it forms. Studies on related chloropyridine ligands have shown their ability to coordinate with metal ions like iron (II) in coordination frameworks. researchgate.net The synthesis of such ligands allows for the systematic study of how ligand properties affect the magneto-optical properties of the resulting complexes. researchgate.net

Applications in Metal Complex Formation and Catalysis

The monodentate ligands synthesized from this compound can be used to form a variety of metal complexes. For example, reactions of substituted pyridines like 2-chloro-3-bromopyridine with copper(II) halides generate complexes with the general formula L₂CuX₂. tandfonline.com The structure and magnetic properties of these complexes are influenced by the specific pyridine ligand used. tandfonline.com

These metal complexes, in turn, have significant applications in catalysis. Transition metal complexes containing pyridine-based ligands are widely used to catalyze challenging organic transformations, including C-C bond formation. nih.gov For instance, palladium complexes are effective catalysts for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds between aryl halides and boronic acids. mdpi.comresearchgate.net The specific ligands employed in these catalytic systems are critical for achieving high efficiency and selectivity. The functional groups on the pyridine ring, such as the bromo and chloro atoms in this compound, can be leveraged in subsequent reactions, such as Sonogashira coupling, to create highly functionalized molecules. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-3-chloropyridine, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density. Studies on similar molecules, such as other halopyridines, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. core.ac.uk Such calculations would be the first step in a thorough theoretical investigation of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, a larger energy gap would suggest higher stability and lower chemical reactivity. mdpi.comresearchgate.net Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are for illustrative purposes only and are not based on published experimental or computational data for this compound.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. wolfram.com For this compound, an ESP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen atom in the pyridine (B92270) ring is expected to be a region of high negative potential, while the hydrogen atoms on the ring would exhibit positive potential. The influence of the electron-withdrawing bromine and chlorine atoms on the charge distribution would also be a key feature of the ESP map. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. While this compound is a relatively rigid molecule, MD simulations would be particularly useful for studying its interactions with solvents or biological macromolecules. lib4ri.ch Such simulations could reveal preferred orientations and binding modes, which is critical in fields like drug design.

Prediction and Elucidation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret experimental spectra.

Theoretical calculations of vibrational frequencies are invaluable for assigning the peaks observed in experimental Fourier-Transform Infrared (FTIR) and Raman spectra. core.ac.ukfaccts.descholarsportal.info By performing frequency calculations, typically using DFT methods, a set of theoretical vibrational modes and their corresponding intensities can be obtained. These calculated frequencies are often scaled to better match experimental data. For this compound, this would allow for a detailed assignment of the stretching and bending modes associated with the C-H, C-N, C-C, C-Cl, and C-Br bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) |

| C-H stretching | |

| C-N stretching | |

| C-C stretching | |

| Ring breathing | |

| C-Cl stretching | |

| C-Br stretching |

Note: The values in this table are for illustrative purposes and are not based on published data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound is a cornerstone of computational chemistry, aiding in structure verification and analysis. The primary method for this is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions depends on several factors, including the choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p)). rsc.orgnih.gov For instance, studies on various nitrogen-containing heterocycles have shown that with appropriate scaling, DFT-GIAO methods can predict ¹⁵N chemical shifts to within ±9.56 ppm of experimental values. rsc.org Recent advancements also incorporate machine learning, particularly Graph Neural Networks (GNNs), trained on large datasets of experimental and DFT-calculated values to achieve even higher accuracy, with mean absolute errors for ¹H predictions falling below 0.2 ppm. nih.govnrel.gov

For this compound, a computational study would first involve optimizing the molecule's 3D geometry. Then, GIAO-DFT calculations would be performed to obtain the magnetic shielding constants for the three aromatic protons and five carbons. The resulting data would resemble the illustrative table below, providing a powerful tool for comparison with experimental spectra.

| Atom | Calculated Isotropic Shielding (σ) | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

| C-2 | Value | Value |

| C-3 | Value | Value |

| C-4 | Value | Value |

| C-5 | Value | Value |

| C-6 | Value | Value |

UV-Vis Absorption and Electronic Transitions

The electronic properties and UV-Vis absorption spectrum of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govbiochempress.combohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. bohrium.comdergipark.org.tr

The key transitions in a molecule like this compound involve the promotion of electrons from occupied molecular orbitals to unoccupied ones. For pyridinic systems, the most significant transitions are typically π → π* and n → π. The π → π transitions involve electrons in the aromatic π-system, while n → π* transitions involve the non-bonding lone-pair electrons of the nitrogen atom. The presence of electron-withdrawing halogen substituents (bromine and chlorine) influences the energies of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λ_max). researchgate.net

TD-DFT calculations provide detailed information about each electronic transition, including its excitation energy, oscillator strength (which relates to absorption intensity), and the specific molecular orbitals involved. bohrium.com Solvent effects, which can cause shifts in the absorption maxima, are often included in these models using approaches like the Polarizable Continuum Model (PCM). bohrium.com A theoretical investigation would yield data similar to that shown in the table below, allowing for direct comparison with an experimental spectrum.

| Excited State | Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | Value | Value | Value | HOMO -> LUMO (n -> π) |

| S2 | Value | Value | Value | HOMO-1 -> LUMO (π -> π) |

| S3 | Value | Value | Value | HOMO -> LUMO+1 (π -> π*) |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for predicting the reactivity and regioselectivity of this compound, particularly in reactions like Nucleophilic Aromatic Substitution (SₙAr). In an SₙAr reaction, a nucleophile attacks the electron-deficient pyridine ring, displacing one of the halogen substituents. masterorganicchemistry.com A key question for this compound is whether a nucleophile would preferentially displace the bromine at the C-4 position or the chlorine at the C-3 position.

DFT calculations can elucidate the reaction mechanism by mapping the potential energy surface. rsc.org This involves locating the transition state (TS) for each possible reaction pathway—attack at C-4 and attack at C-3. rsc.org The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism. montana.edu By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, which is the energy difference between the reactants and the transition state, chemists can predict which reaction is kinetically favored. rsc.orgrsc.org The pathway with the lower activation energy will proceed at a faster rate.

For dihalogenated pyridines, factors influencing selectivity include the stability of the intermediate (the Meisenheimer complex) and the leaving group's ability. masterorganicchemistry.comnih.gov Generally, bromine is a better leaving group than chlorine. Furthermore, the negative charge of the Meisenheimer intermediate is better stabilized when electron-withdrawing groups are positioned ortho or para to the site of attack. masterorganicchemistry.comyoutube.com In this compound, attack at C-4 places the para-nitrogen in a position to stabilize the intermediate. Computational modeling quantifies these effects, as illustrated in the hypothetical data below.

| Reaction Pathway | Leaving Group | Relative Transition State Energy (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Attack at C-4 | Br⁻ | 0.0 | Value | Major Product |

| Attack at C-3 | Cl⁻ | Higher | Higher Value | Minor Product |

These computational models, which can predict reactivity and selectivity with high accuracy, are powerful tools for guiding synthetic efforts. rsc.orgchemrxiv.org

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Bromo-3-chloropyridine. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of this compound is used to determine the number and connectivity of hydrogen atoms in the molecule. The pyridine (B92270) ring of this compound contains three distinct protons. The proton at position 2 (adjacent to the nitrogen) is expected to appear furthest downfield due to the deshielding effect of the electronegative nitrogen atom. The protons at positions 5 and 6 will also exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached halogens and the ring nitrogen, allowing for complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles of NMR spectroscopy for substituted pyridines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~8.5 (doublet) | ~150 |

| C3 | - | ~125 |

| C4 | - | ~130 |

| C5 | ~7.3 (doublet of doublets) | ~128 |

To definitively assign all proton and carbon signals and confirm the connectivity within the this compound molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be expected between the proton at position 5 and the proton at position 6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the ¹H signals at positions 2, 5, and 6 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For example, the proton at C2 would show a correlation to C3 and C4, and the proton at C6 would show correlations to C4 and C5, thus confirming the substitution pattern of the bromine and chlorine atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₅H₃BrClN) is 190.91374 Da uni.lu. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. The expected [M+H]⁺ ion would be observed at m/z 191.92102 uni.lu.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₄BrClN⁺ | 191.92102 uni.lu |

| [M+Na]⁺ | C₅H₃BrClNNa⁺ | 213.90296 uni.lu |

| [M+K]⁺ | C₅H₃BrClKN⁺ | 229.87690 uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate components of a mixture before their detection by mass spectrometry. gcms.cz These methods are invaluable for assessing the purity of this compound and for identifying and quantifying it in complex mixtures, such as reaction monitoring or environmental samples. nih.govresearchgate.net For volatile and thermally stable compounds like halogenated pyridines, GC-MS is a particularly effective method. lcms.czresearchgate.net Purity analysis by GC is often used to ensure the compound meets required specifications, with purities typically expected to be ≥97.5%. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule. edinst.com A molecule absorbs infrared radiation or scatters Raman light at specific frequencies corresponding to the vibrational energies of its bonds. youtube.com

For this compound, the IR and Raman spectra would display characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: These vibrations appear in the 1400-1600 cm⁻¹ region and are characteristic of the pyridine ring. Coordination to a metal center can cause shifts in these bands.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region.

C-Br stretching: Found at lower frequencies, typically in the 500-600 cm⁻¹ region.

While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. libretexts.org Therefore, the two techniques provide complementary information, and together they can give a more complete picture of the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure.

For pyridine and its derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and are generally more intense. The n → π* transitions, which are weaker, involve the promotion of an electron from a non-bonding orbital (primarily from the nitrogen atom's lone pair) to an antibonding π* orbital.

In the case of this compound, the presence of two different halogen substituents on the pyridine ring is expected to influence the energies of these transitions. Both bromine and chlorine are auxochromes, meaning they can modify the absorption characteristics of the chromophore (the pyridine ring). Their electron-withdrawing inductive effects and electron-donating mesomeric effects can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, and changes in the molar absorptivity (ε).

While experimental UV-Vis data for this compound is scarce, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into its electronic spectrum. Such computational studies on similar halogenated pyridines suggest that the principal absorption bands would lie in the UV region. For comparison, the UV spectrum of the parent pyridine shows a strong π → π* transition around 251 nm. It is anticipated that the halogen substituents in this compound would lead to a bathochromic shift of this band.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π | 260 - 280 | High |

| n → π | > 280 | Low |

Note: The values in this table are estimations based on theoretical considerations and data from analogous compounds, as direct experimental data for this compound is not available.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

The crystal structure of this compound has not been experimentally determined and reported in the primary literature. However, predictions based on computational crystal structure prediction (CSP) methods and comparisons with the crystal structures of closely related di-substituted pyridines can offer a hypothetical model of its solid-state packing.